molecular formula C24H22N2O5S2 B2992274 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-69-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2992274
CAS No.: 941967-69-7
M. Wt: 482.57
InChI Key: MEKBRLHMEQBFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C24H22N2O5S2 and its molecular weight is 482.57. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfonamide functional group. This combination of functionalities suggests potential for various biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C20H22N2O4SC_{20}H_{22}N_2O_4S, with a molecular weight of approximately 398.46 g/mol. The presence of multiple functional groups enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that compounds containing benzo[d]thiazole and related structures exhibit a wide range of biological activities. Below are some notable findings regarding the biological activity of this compound:

Anticancer Activity

  • Mechanism of Action : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the modulation of various signaling pathways.
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells.
    • A study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating a promising level of activity.

Antimicrobial Activity

  • Inhibition Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Research Findings :
    • A comparative study showed that the compound's effectiveness was enhanced when combined with other antimicrobial agents, suggesting potential for use in combination therapies.

Data Table: Biological Activity Summary

Biological Activity Tested Organisms/Cell Lines IC50/Activity Level
AnticancerMCF-7 (breast cancer)15 µM
AntimicrobialStaphylococcus aureusModerate
Escherichia coliModerate

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites of relevant enzymes, potentially inhibiting their function and leading to therapeutic effects.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-31-17-9-11-18(12-10-17)33(29,30)14-4-7-23(28)25-16-8-13-21(27)19(15-16)24-26-20-5-2-3-6-22(20)32-24/h2-3,5-6,8-13,15,27H,4,7,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKBRLHMEQBFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.